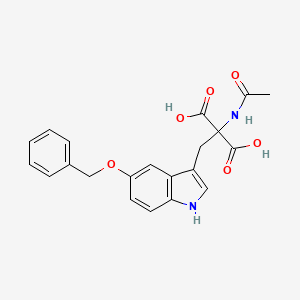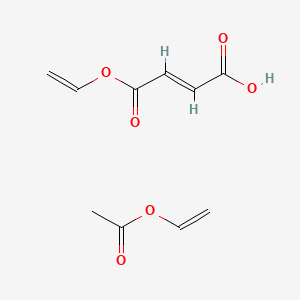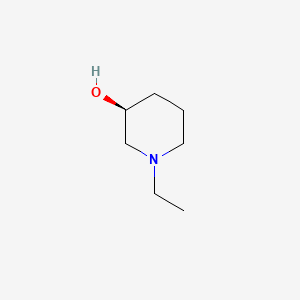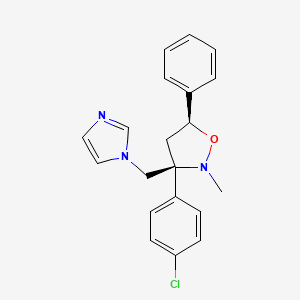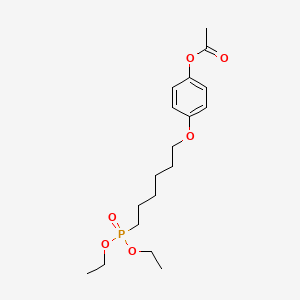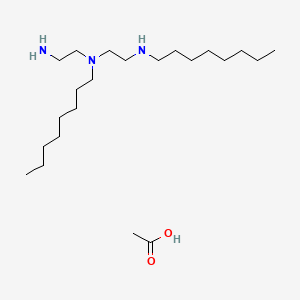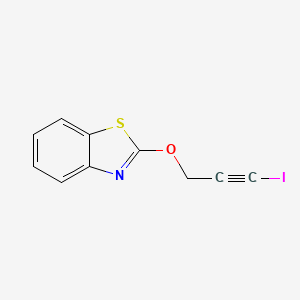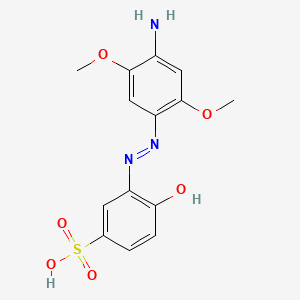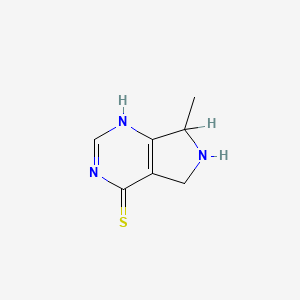
2-(2-Aminoethoxy)ethanol;undecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethoxy)ethanol;undecanedioic acid is a compound that combines the properties of an amino alcohol and a dicarboxylic acid. 2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents, while undecanedioic acid is a long-chain dicarboxylic acid. This combination makes the compound versatile for various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
For undecanedioic acid, it is commonly synthesized through the oxidation of undecylenic acid, which is derived from castor oil. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions .
Industrial Production Methods
Undecanedioic acid is produced industrially by the oxidation of undecylenic acid in large reactors. The process is carefully monitored to ensure the complete conversion of the starting material to the desired dicarboxylic acid .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Undecanedioic acid primarily undergoes reactions typical of carboxylic acids, such as:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Reduction: Reduction to form primary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation of 2-(2-Aminoethoxy)ethanol: Aldehydes, carboxylic acids.
Reduction of 2-(2-Aminoethoxy)ethanol: Primary amines.
Esterification of Undecanedioic Acid: Esters.
Amidation of Undecanedioic Acid: Amides.
Applications De Recherche Scientifique
2-(2-Aminoethoxy)ethanol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the synthesis of bioconjugate materials for drug delivery and protein labeling.
Medicine: As a component in the formulation of pharmaceuticals and as a linker in the synthesis of therapeutic agents.
Industry: In the production of surfactants, colorants, and foam stabilizers.
Undecanedioic acid is used in:
Polymer Chemistry: As a monomer in the production of polyamides and polyesters.
Cosmetics: As an ingredient in skincare products for its moisturizing properties.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethoxy)ethanol involves its ability to act as a spacer or linker in bioconjugate materials. It facilitates the attachment of therapeutic agents to target molecules, enhancing their efficacy and specificity .
Undecanedioic acid exerts its effects through its carboxylic acid groups, which can form hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoethoxy)ethanol: Ethylene glycol mono(2-aminoethyl) ether, Diethylene glycolamine.
Undecanedioic Acid: Dodecanedioic acid, Sebacic acid.
Uniqueness
2-(2-Aminoethoxy)ethanol is unique due to its dual functionality as an amino alcohol, making it versatile for various chemical reactions and applications. Undecanedioic acid stands out for its long carbon chain, which imparts unique properties such as increased hydrophobicity and flexibility in polymer applications .
Propriétés
Numéro CAS |
292601-81-1 |
|---|---|
Formule moléculaire |
C15H31NO6 |
Poids moléculaire |
321.41 g/mol |
Nom IUPAC |
2-(2-aminoethoxy)ethanol;undecanedioic acid |
InChI |
InChI=1S/C11H20O4.C4H11NO2/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15;5-1-3-7-4-2-6/h1-9H2,(H,12,13)(H,14,15);6H,1-5H2 |
Clé InChI |
CBUUCVKJNPKLRV-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)O)CCCCC(=O)O.C(COCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


